molecular formula C6H10O2 B1652590 (3,6-Dihydro-2h-pyran-2-yl)methanol CAS No. 1504-04-7

(3,6-Dihydro-2h-pyran-2-yl)methanol

Cat. No.: B1652590
CAS No.: 1504-04-7
M. Wt: 114.14 g/mol
InChI Key: UNSAEZVUQMSYHU-UHFFFAOYSA-N
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Description

(3,6-Dihydro-2h-pyran-2-yl)methanol is a chemical compound with the molecular formula C6H10O2 It is a derivative of dihydropyran and features a hydroxymethyl group attached to the 2-position of the dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the dihydropyran ring structure. Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under mild, solvent-free conditions .

Industrial Production Methods

Industrial production of (3,6-Dihydro-2h-pyran-2-yl)methanol may involve large-scale application of the aforementioned synthetic routes, utilizing catalysts such as molecular iodine or ruthenium carbene complexes to facilitate the reaction . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dihydro-2h-pyran-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3,6-Dihydro-2h-pyran-2-yl)carboxylic acid, while reduction can produce this compound derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (3,6-Dihydro-2h-pyran-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In biochemical pathways, it may act as a substrate or inhibitor, modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dihydro-2h-pyran-2-yl)methanol is unique due to its specific ring structure and functional group, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSAEZVUQMSYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540846
Record name (3,6-Dihydro-2H-pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-04-7
Record name (3,6-Dihydro-2H-pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,6-dihydro-2H-pyran-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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